molecular formula C31H62O2 B1359459 Hentriacontanoic acid CAS No. 38232-01-8

Hentriacontanoic acid

Cat. No.: B1359459
CAS No.: 38232-01-8
M. Wt: 466.8 g/mol
InChI Key: ONLMUMPTRGEPCH-UHFFFAOYSA-N
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Safety and Hazards

In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, the area should be washed off with soap and plenty of water. If swallowed, the mouth should be rinsed with water .

Future Directions

Hentriacontanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its future directions could involve further exploration in this area.

Biochemical Analysis

Biochemical Properties

Hentriacontanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is fatty acid synthase, which catalyzes the synthesis of long-chain fatty acids . This compound can also interact with lipid-binding proteins, which facilitate its transport and distribution within cells . These interactions are crucial for maintaining cellular lipid homeostasis and energy storage.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation and energy production. Additionally, it affects cellular membrane composition and fluidity, impacting cell signaling and membrane-bound enzyme activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors, such as PPARs, leading to changes in gene expression . This binding interaction can result in the activation or inhibition of target genes involved in lipid metabolism, inflammation, and energy homeostasis. Furthermore, this compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in lipid metabolism and gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and energy homeostasis . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and inflammation . These threshold effects highlight the importance of dosage optimization in experimental studies to ensure the desired outcomes without causing harm to the subjects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid synthesis and oxidation . It interacts with enzymes such as fatty acid synthase and acyl-CoA oxidase, which play key roles in these pathways . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these pathways is essential for elucidating the biochemical functions and potential therapeutic applications of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins and transporters . These proteins facilitate its movement across cellular membranes and its accumulation in specific compartments . The transport and distribution of this compound are critical for its biological activity and its ability to influence cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in cellular membranes, where it contributes to membrane structure and fluidity . Additionally, this compound can be targeted to specific organelles, such as mitochondria and peroxisomes, through post-translational modifications and targeting signals . These localization patterns are important for understanding the precise mechanisms through which this compound exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hentriacontanoic acid can be synthesized through the reaction of the olefin triacontene-1 with appropriate reagents to yield linear n-henatriacontanoic acid . This process involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is typically extracted from natural sources such as peat wax and montan wax . The extraction process involves the use of solvents like chloroform to separate the acid from other components . The extracted acid is then purified through various techniques to obtain a high-purity product suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Hentriacontanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or aldehyde using oxidizing agents.

    Reduction: The acid can be reduced to its corresponding alcohol using reducing agents.

    Substitution: this compound can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Mechanism of Action

The mechanism of action of hentriacontanoic acid involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its carboxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and stability .

Comparison with Similar Compounds

Hentriacontanoic acid can be compared with other long-chain saturated fatty acids, such as:

  • Triacontanoic acid (C30H60O2)
  • Dotriacontanoic acid (C32H64O2)
  • Tetratriacontanoic acid (C34H68O2)

Uniqueness: this compound is unique due to its specific chain length (31 carbon atoms), which imparts distinct physical and chemical properties. Its high melting point and long carbon chain make it particularly suitable for applications requiring thermal stability and hydrophobicity .

Properties

IUPAC Name

hentriacontanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLMUMPTRGEPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191623
Record name Hentriacontanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hentriacontanoic acid
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CAS No.

38232-01-8
Record name Hentriacontanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=38232-01-8
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Record name Hentriacontanoic acid
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Record name Hentriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENTRIACONTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8P9L2CU4E
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of hentriacontanoic acid in plant research?

A1: this compound is primarily utilized as an internal standard in plant metabolite analysis. [, ] In a study investigating photorespiratory metabolism in Arabidopsis thaliana, researchers used this compound to normalize metabolite data obtained through gas chromatography-mass spectrometry (GC-MS). [] This normalization process allows for accurate comparison of metabolite levels across different samples by accounting for variations in sample preparation and instrument response.

Q2: Can you provide details about the structure and identification of this compound?

A2: this compound is a saturated fatty acid with a 31-carbon chain.

    Q3: Are there any known alternative compounds to this compound for its specific applications in research?

    A3: While this compound is a commonly employed internal standard, other compounds with similar properties can also be used. The choice of an appropriate internal standard depends on factors like the specific analytical technique, target analytes, and desired accuracy. Researchers often select internal standards that are chemically similar to their target analytes but not naturally present in the sample matrix to avoid interference.

    1. South, P. F., et al. (2017). Bile acid sodium symporter BASS6 can transport glycolate and is involved in photorespiratory metabolism in Arabidopsis thaliana. The Plant Cell, 29(4), 791–809.
    2. Ahmad, R., et al. (2011). Chemical constituents of Melicope ptelefolia. Journal of Asian Natural Products Research, 13(10), 959–965.

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